molecular formula C10H9F4NO B13035967 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone

Cat. No.: B13035967
M. Wt: 235.18 g/mol
InChI Key: BXYVKLKVBDDBGW-UHFFFAOYSA-N
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Description

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound with the molecular formula C10H9F4NO. This compound is characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:

    1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]acetone: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and biological activity.

    1-Amino-1-[3-fluoro-5-(difluoromethyl)phenyl]acetone: Contains a difluoromethyl group, which may affect its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-4,9H,15H2,1H3

InChI Key

BXYVKLKVBDDBGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

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